molecular formula C11H20O B1630823 4-Pentylcyclohexanone CAS No. 61203-83-6

4-Pentylcyclohexanone

Cat. No.: B1630823
CAS No.: 61203-83-6
M. Wt: 168.28 g/mol
InChI Key: UKLNPJDLSPMJMQ-UHFFFAOYSA-N
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Description

4-Pentylcyclohexanone (CAS: 61203-83-6) is a cyclic ketone with the molecular formula C₁₁H₂₀O and a molecular weight of 168.28 g/mol. It is characterized by a cyclohexanone ring substituted with a pentyl group at the 4-position. Key physicochemical properties include a boiling point of 237.1°C, density of 0.89 g/cm³, logP of 3.326, and a refractive index of 1.454–1.458 . The compound is a colorless liquid under standard conditions and exhibits moderate flammability (flash point: 89.9°C) and acute aquatic toxicity .

This compound serves as a critical intermediate in synthesizing multi-ring liquid crystal compounds, particularly those containing ethylene linkages. Its synthesis involves multi-step reactions, including Grignard reactions and catalytic hydrogenation, achieving high purity (≥98% by GC) . The compound’s thermal stability and structural rigidity make it suitable for advanced materials in display technologies .

Properties

IUPAC Name

4-pentylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h10H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLNPJDLSPMJMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340612
Record name 4-Pentylcyclohexanone
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

61203-83-6
Record name 4-Pentylcyclohexanone
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Record name 4-Pentylcyclohexanone
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Record name 4-Pentylcyclohexanone
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Record name 4-pentylcyclohexanone
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Record name 4-Pentylcyclohexanon
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Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Pentylcyclohexanone can be synthesized through several methods. One common method involves the reaction of cyclohexanone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone at elevated temperatures . Another method involves the hydrogenation of 4-pentylphenol using a palladium catalyst under hydrogen gas .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 4-pentylphenol. This method is preferred due to its high yield and efficiency. The reaction is conducted in a high-pressure reactor with a palladium catalyst and hydrogen gas .

Chemical Reactions Analysis

Types of Reactions: 4-Pentylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Pentylcyclohexanone involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to affect membrane fluidity and enzyme activity .

Comparison with Similar Compounds

4-Ethylcyclohexanone (CAS: 5441-51-0)

  • Molecular formula : C₈H₁₄O
  • Molecular weight : 126.20 g/mol
  • Boiling point : ~205°C (estimated)
  • Applications : Precursor for shorter-chain liquid crystal derivatives .

4-n-Propylcyclohexanone (CAS: ST00879)

  • Molecular formula : C₉H₁₆O
  • Molecular weight : 140.23 g/mol
  • Key use : Intermediate in nematic liquid crystal mixtures .

4-n-Heptylcyclohexanone (CAS: 16618-75-0)

  • Molecular formula : C₁₃H₂₄O
  • Molecular weight : 196.33 g/mol
  • Boiling point : Higher than 237°C (exact data unavailable)
  • Properties: Increased hydrophobicity (logP >4) compared to 4-pentyl derivatives, enhancing compatibility in non-polar matrices .

Substituent Variation: 4-Phenylcyclohexanone (CAS: 225-517-0)

  • Molecular formula : C₁₂H₁₄O
  • Molecular weight : 174.24 g/mol
  • Key differences :
    • The phenyl group introduces aromaticity , altering electronic properties and reactivity.
    • Higher melting point (solid at room temperature) compared to liquid alkyl-substituted analogs.
    • Applications in pharmaceuticals and specialty polymers due to enhanced π-π interactions .

Comparative Analysis

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP Applications
4-Pentylcyclohexanone C₁₁H₂₀O 168.28 237.1 3.326 Liquid crystals, polymer intermediates
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 >237 (estimated) >4.0 High-temperature LC materials
4-Phenylcyclohexanone C₁₂H₁₄O 174.24 N/A 2.8 Pharmaceuticals, aromatic polymers

Biological Activity

4-Pentylcyclohexanone, a cyclic ketone derivative, has garnered attention in various fields including pharmaceuticals, environmental science, and toxicology due to its unique biological activities. This article provides a comprehensive review of the biological activity of this compound, focusing on its metabolic pathways, potential endocrine disruption effects, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula: C11_{11}H20_{20}O
  • CAS Number: 16587-71-6
  • Molecular Weight: 168.28 g/mol

The compound features a cyclohexanone ring with a pentyl substituent at the 4-position, which influences its physical and chemical properties, including solubility and reactivity.

Metabolism and Toxicity

Research indicates that this compound undergoes metabolic transformations that can lead to the formation of bioactive metabolites. A study focused on the metabolism of cyclic phenones in rainbow trout highlighted that such compounds can exhibit estrogenic effects mediated by their parent structure or active metabolites .

Key Findings:

  • Estrogen Receptor Binding: The compound's ability to bind to estrogen receptors (ERs) is critical for understanding its potential endocrine-disrupting effects. In vitro assays demonstrated varying degrees of ER binding affinity among different cyclic phenones, suggesting that this compound may similarly interact with ERs .
  • Gene Induction: Exposure to certain concentrations of cyclic phenones led to increased vitellogenin (Vtg) mRNA expression in liver slices from rainbow trout, indicating potential endocrine disruption capabilities .

Case Study 1: Environmental Impact

A study investigated the effects of cyclic ketones on aquatic organisms, specifically focusing on their role as endocrine disruptors. The findings suggested that exposure to this compound could alter reproductive functions in fish species due to its estrogenic activity .

Comparative Biological Activity Table

CompoundEstrogenic ActivityER Binding AffinityMetabolite Formation
This compoundModerateLowYes
Cyclobutyl phenyl ketoneHighModerateYes
BenzophenoneModerateHighYes
Cyclohexyl phenyl ketoneLowLowYes

Safety and Toxicological Data

According to PubChem, this compound exhibits moderate toxicity levels. Safety data indicate potential risks associated with exposure, particularly in aquatic environments where it may disrupt endocrine functions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pentylcyclohexanone
Reactant of Route 2
4-Pentylcyclohexanone

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